molecular formula C8H9ClOS B1454904 5-Isopropylthiophene-3-carbonyl chloride CAS No. 1160248-86-1

5-Isopropylthiophene-3-carbonyl chloride

Cat. No.: B1454904
CAS No.: 1160248-86-1
M. Wt: 188.67 g/mol
InChI Key: JEHWKRSHTDZAOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophene-3-carbonyl chloride typically involves the chlorination of 5-isopropylthiophene-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

5-Isopropylthiophene-3-carboxylic acid+SOCl25-Isopropylthiophene-3-carbonyl chloride+SO2+HCl\text{5-Isopropylthiophene-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Isopropylthiophene-3-carboxylic acid+SOCl2​→5-Isopropylthiophene-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylthiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Sulfoxides and Sulfones: Potential products from oxidation reactions.

Scientific Research Applications

5-Isopropylthiophene-3-carbonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action for 5-Isopropylthiophene-3-carbonyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications.

Comparison with Similar Compounds

  • 5-Methylthiophene-3-carbonyl chloride
  • 5-Ethylthiophene-3-carbonyl chloride
  • 5-Propylthiophene-3-carbonyl chloride

Comparison: 5-Isopropylthiophene-3-carbonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and the properties of its derivatives. Compared to similar compounds with different alkyl groups, the isopropyl group may provide steric hindrance or electronic effects that can affect the outcome of chemical reactions and the biological activity of the resulting molecules .

Properties

IUPAC Name

5-propan-2-ylthiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWKRSHTDZAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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